molecular formula C20H34O4 B3369330 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol CAS No. 2315-62-0

2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol

Cat. No.: B3369330
CAS No.: 2315-62-0
M. Wt: 338.5 g/mol
InChI Key: OLOHNJXENGJYTB-UHFFFAOYSA-N
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Description

2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C20H34O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol typically involves the ethoxylation of octylphenol. The process begins with the reaction of octylphenol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors. The process involves the continuous feeding of octylphenol and ethylene oxide into the reactor, where they undergo ethoxylation. The product is then purified through distillation and other separation techniques to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, such as emulsification, dispersion, and solubilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol is unique due to its specific ethoxylation pattern, which provides it with distinct solubility and surfactant properties. This makes it particularly useful in applications requiring precise control over surface tension and solubility .

Properties

IUPAC Name

2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)24-15-14-23-13-12-22-11-10-21/h6-9,21H,10-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOHNJXENGJYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880690
Record name Triton X-100.3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-62-0
Record name 4-Octylphenol triethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octoxynol-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triton X-100.3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTOXYNOL-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V772YP1HVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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